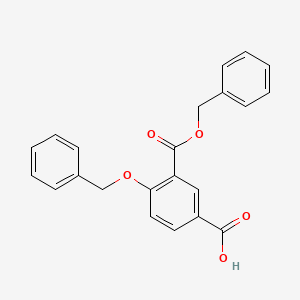

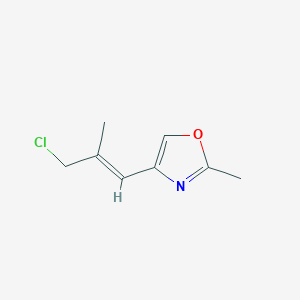

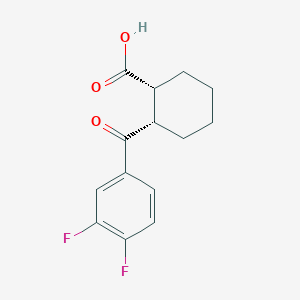

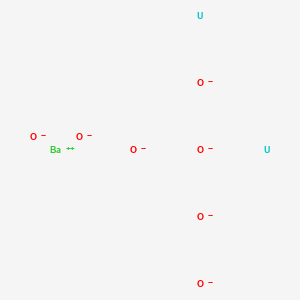

![molecular formula C12H17N3 B1498774 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine CAS No. 60603-60-3](/img/structure/B1498774.png)

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . Another study reported the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques such as IR, 1H NMR, EI-MS, and elemental analysis .

Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They have been used in the development of new drugs due to their broad range of chemical and biological properties . For instance, they have been used in the synthesis of potential anticancer agents targeting human topoisomerase I .

Physical And Chemical Properties Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Synthesis and Complexation

The compound has been involved in the synthesis of new imines and bisimines, particularly those derived from 2-phenyl-1H-imidazole-4-carbaldehyde. This aldehyde was condensed with various amines, including 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine, to produce condensation products characterized by NMR spectroscopy, mass spectrometry, and elemental analyses. These products show potential in the complexation with Cu(II) ions, indicating their possible applications in coordination chemistry and catalysis (Pařík & Chlupatý, 2014).

Catalytic Applications

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles has been reported, involving N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, which are related to the compound . This method indicates the potential use of such compounds in catalysis and organic synthesis (Veltri et al., 2018).

Anticancer Potential

A series of bis-benzimidazole compounds, including variations of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine, have been synthesized and shown notable anticancer activity in vitro. This suggests the possible use of these compounds in developing new anticancer drugs (Rashid, 2020).

Polymerization Catalysts

The compound has been used in the synthesis of magnesium(II) alkoxides, which were effective catalysts for ring-opening polymerization reactions of ε-caprolactone and lactides. This indicates its potential application in polymer science (Akpan et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Derivatives of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some compounds exhibited activity comparable to standard drugs, suggesting potential in pharmaceutical applications (Shankar et al., 2017).

Mécanisme D'action

Target of Action

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Some imidazole derivatives have been shown to induce cell cycle arrest and apoptosis in certain cancer cells .

Action Environment

It is generally recommended to handle imidazole derivatives in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on the specific compound. For instance, for 2-(1H-IMIDAZOL-1-YL)BENZENECARBONITRILE, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Given the wide range of biological activities exhibited by benzimidazole derivatives, they continue to be a promising area of research in the development of new drugs. Future research could focus on designing and synthesizing new benzimidazole derivatives with improved potency and selectivity for their biological targets. Additionally, further studies could explore the detailed mechanisms of action of these compounds, which could provide valuable insights for drug design .

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOCEISVOCBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine | |

CAS RN |

60603-60-3 | |

| Record name | α-(2-Methylpropyl)-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

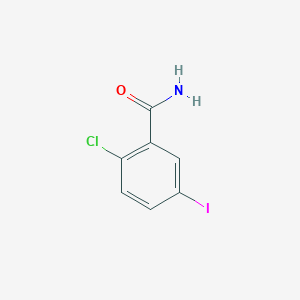

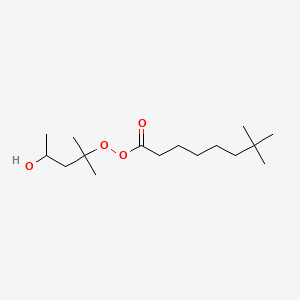

![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)